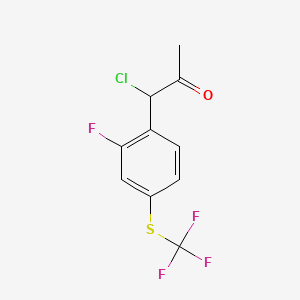

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a fluoro group, and a trifluoromethylthio group attached to a phenyl ring

Méthodes De Préparation

The synthesis of 1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable aromatic compound that contains the necessary substituents.

Halogenation: The aromatic compound undergoes halogenation to introduce the chloro and fluoro groups.

Trifluoromethylthiolation: The trifluoromethylthio group is introduced using a reagent such as trifluoromethylthiolating agents.

Ketone Formation: The final step involves the formation of the ketone group through a reaction with a suitable carbonyl compound under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Addition: The compound can participate in addition reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique functional groups.

Industry: Used in the production of specialty chemicals and materials with desired properties.

Mécanisme D'action

The mechanism of action of 1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

1-Chloro-1-(2-fluoro-4-methylthio)phenyl)propan-2-one: Similar structure but lacks the trifluoromethyl group.

1-Chloro-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but lacks the thio group.

1-Chloro-1-(2-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but contains a methoxy group instead of a thio group.

The uniqueness of this compound lies in the presence of both the trifluoromethylthio group and the combination of chloro and fluoro substituents, which confer distinct chemical and biological properties.

Activité Biologique

1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound that belongs to the class of substituted phenyl ketones. Its unique structure, featuring both chloro and trifluoromethylthio groups, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C11H8ClF4OS

- Molecular Weight : 304.69 g/mol

Structural Features

The compound's structure includes:

- A chloro group attached to the carbon adjacent to the carbonyl.

- A fluorine atom and a trifluoromethylthio group on the phenyl ring, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural features exhibit notable antimicrobial activity. For instance, derivatives of trifluoromethyl-substituted phenyl ketones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electronegative groups like fluorine and chlorine enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Enzyme inhibition studies indicate that similar compounds can inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

Cytotoxicity and Selectivity

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cell lines. The selectivity index (SI), which measures the ratio of cytotoxicity in normal cells versus cancer cells, is crucial for assessing potential therapeutic applications. Compounds with SI values greater than 10 are considered promising candidates for further development .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effects of several phenyl ketone derivatives, including those similar to this compound. The results indicated a significant reduction in bacterial counts at concentrations as low as 16 µg/mL, demonstrating effective bactericidal activity comparable to standard antibiotics like vancomycin .

Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibition of DHODH by related compounds revealed that these substances could effectively block the enzyme's activity in cell-based assays. This inhibition was confirmed through kinetic studies showing concentration-dependent effects, suggesting potential use in treating autoimmune diseases .

Summary of Findings

Propriétés

Formule moléculaire |

C10H7ClF4OS |

|---|---|

Poids moléculaire |

286.67 g/mol |

Nom IUPAC |

1-chloro-1-[2-fluoro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7ClF4OS/c1-5(16)9(11)7-3-2-6(4-8(7)12)17-10(13,14)15/h2-4,9H,1H3 |

Clé InChI |

IOBQWOPOGXTEAB-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)F)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.